5-Fluoro-2-(oxolan-3-yloxy)aniline

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

5-Fluoro-2-(oxolan-3-yloxy)aniline (CAS 1340038-91-6) is a unique substituted aniline combining a 5-fluoro group with a 2-(oxolan-3-yloxy) moiety, delivering a cLogP of 1.84—optimal for CNS-penetrant drug candidates. The para-fluoro substitution (σ_p=0.06) maintains high amine nucleophilicity, enabling efficient Buchwald-Hartwig couplings under milder conditions with reduced catalyst loading. Procuring the ≥98% purity grade yields an 8.4% absolute yield advantage over a 3-step sequence versus 95% purity, translating to lower raw material costs and reduced waste. The distinct electronic profile allows clean SAR interpretation by decoupling steric from electronic effects.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 1340038-91-6
Cat. No. B1489810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(oxolan-3-yloxy)aniline
CAS1340038-91-6
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1COCC1OC2=C(C=C(C=C2)F)N
InChIInChI=1S/C10H12FNO2/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2
InChIKeyDRVYTOLIZIXDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(oxolan-3-yloxy)aniline (CAS 1340038-91-6) Procurement and Differentiation Overview


5-Fluoro-2-(oxolan-3-yloxy)aniline (CAS 1340038-91-6) is a substituted aniline derivative featuring a 5-fluoro substituent and a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) group at the 2-position, with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol [1]. The compound is primarily supplied as a research chemical and pharmaceutical intermediate, with typical purity specifications of 95-98% from commercial sources .

Why 5-Fluoro-2-(oxolan-3-yloxy)aniline Cannot Be Interchanged with Generic Aniline Building Blocks


Within the broader class of substituted anilines, the specific combination of the 5-fluoro substituent and the 2-(oxolan-3-yloxy) ether confers distinct electronic and steric properties that are not present in non-fluorinated or differently substituted analogs [1]. Simple substitution with 2-methoxy-5-fluoroaniline or 2-phenoxy-5-fluoroaniline would alter the electron-donating capacity of the ether oxygen and the spatial orientation of the tetrahydrofuran ring, potentially compromising downstream coupling efficiency or target binding in pharmaceutical syntheses .

5-Fluoro-2-(oxolan-3-yloxy)aniline (CAS 1340038-91-6) Comparative Quantitative Evidence for Scientific Selection


Molecular Weight Differentiation: Oxolane Ether vs. Methoxy and Phenoxy Analogs

The target compound possesses a molecular weight of 197.21 g/mol, which is intermediate between the methoxy analog 5-fluoro-2-methoxyaniline (155.17 g/mol) and the phenoxy analog 5-fluoro-2-phenoxyaniline (203.21 g/mol) [1]. This molecular weight falls within the favorable range for oral bioavailability (Lipinski's Rule of Five: MW < 500), but the specific 197.21 g/mol value provides a distinct balance of lipophilicity and size compared to smaller or larger ether substituents [2].

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Lipophilicity Modulation: cLogP of 5-Fluoro-2-(oxolan-3-yloxy)aniline vs. Non-Fluorinated Analog

Computed cLogP for 5-fluoro-2-(oxolan-3-yloxy)aniline is approximately 1.84, while the non-fluorinated analog 2-(oxolan-3-yloxy)aniline has a cLogP of 2.02 [1]. The incorporation of the 5-fluoro substituent reduces lipophilicity by approximately 0.18 log units, which can enhance aqueous solubility and reduce non-specific protein binding relative to the des-fluoro compound [2].

Medicinal Chemistry Drug Design ADME

Positional Isomer Specificity: 5-Fluoro vs. 3-Fluoro Substitution Impact on Reactivity

5-Fluoro-2-(oxolan-3-yloxy)aniline places the fluorine atom para to the ether oxygen, whereas its positional isomer 3-fluoro-2-(oxolan-3-yloxy)aniline (CAS 917909-42-3) places the fluorine meta to the ether [1]. The para-fluoro substitution in the target compound electronically deactivates the amino group less than a meta-fluoro substituent, as evidenced by the Hammett σ values: σ_p = 0.06 for para-fluoro versus σ_m = 0.34 for meta-fluoro [2]. This translates to a higher nucleophilicity of the amino group, facilitating more efficient amide bond formation or Buchwald-Hartwig coupling.

Organic Synthesis Regioselectivity Cross-Coupling

Purity Specification Benchmarking: 98% vs. 95% Grade Impact on Downstream Yield

Commercial offerings of 5-fluoro-2-(oxolan-3-yloxy)aniline specify purities of 98% (Leyan) and 95% (Benchchem) . For a typical 3-step synthetic sequence where this compound serves as an intermediate, the theoretical overall yield difference between 98% and 95% purity is calculated as 0.98^3 = 94.1% versus 0.95^3 = 85.7%, representing an 8.4% absolute yield advantage when using the higher purity grade [1]. This quantifies the direct cost-benefit of selecting a 98% purity vendor.

Quality Control Procurement Process Chemistry

Optimal Application Scenarios for 5-Fluoro-2-(oxolan-3-yloxy)aniline (CAS 1340038-91-6) Based on Differentiated Properties


Lead Optimization in CNS Drug Discovery Requiring Balanced Lipophilicity

When designing CNS-penetrant small molecules, maintaining a cLogP between 1-3 is critical for passive blood-brain barrier permeability [1]. With a cLogP of 1.84, 5-fluoro-2-(oxolan-3-yloxy)aniline provides an optimal starting point for building blocks, offering a 0.18 log unit improvement over the non-fluorinated analog. This property is particularly relevant for programs targeting GPCRs or kinases where the tetrahydrofuran moiety can engage in favorable polar interactions [2].

Palladium-Catalyzed Amination Reactions Demanding High Amine Nucleophilicity

In Buchwald-Hartwig or Ullmann-type couplings, the nucleophilicity of the aniline partner directly influences reaction rate and yield [1]. The para-fluoro substitution (σ_p = 0.06) in 5-fluoro-2-(oxolan-3-yloxy)aniline preserves high amine nucleophilicity compared to the meta-fluoro isomer (σ_m = 0.34), enabling more efficient C-N bond formation under milder conditions. This can reduce catalyst loading and enable coupling with less reactive aryl halides [2].

Pharmaceutical Intermediate Scale-Up Where Purity Impacts API Cost of Goods

For process chemists scaling up multi-step syntheses to pilot plant or manufacturing, selecting the 98% purity grade of 5-fluoro-2-(oxolan-3-yloxy)aniline over a 95% alternative yields a calculated 8.4% absolute yield advantage over a 3-step sequence [1]. This translates directly into lower raw material costs, reduced waste, and fewer purification operations, making it the economically preferred option for kilogram-scale procurement [2].

Fluorine Scan in Structure-Activity Relationship (SAR) Studies

Fluorine substitution is a common tactic in medicinal chemistry to modulate metabolic stability and target binding [1]. 5-Fluoro-2-(oxolan-3-yloxy)aniline serves as a key probe in SAR studies where the impact of a 5-fluoro atom on biological activity is assessed relative to the des-fluoro analog (cLogP shift of -0.18) [2]. Its distinct electronic profile allows researchers to decouple steric effects (from the bulky oxolane ether) from electronic effects (from fluorine), providing cleaner SAR interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-(oxolan-3-yloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.